molecular formula C8H11ClN2 B099323 2-Methylbenzamidine Hydrochloride CAS No. 18636-98-1

2-Methylbenzamidine Hydrochloride

Cat. No.: B099323
CAS No.: 18636-98-1
M. Wt: 170.64 g/mol
InChI Key: USHZYUPZIKQYMI-UHFFFAOYSA-N
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Description

2-Methylbenzamidine Hydrochloride is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • N-hydroxylation and N-dealkylation by P4502C3 : A study by Clement and Jung (1995) reports the first detection of microsomal N-hydroxylation of an N-alkylated benzamidine by P450, providing insight into N-oxygenation and N-dealkylation mechanisms of benzamidine compounds (Clement & Jung, 1995).

  • Microsomal oxidative N-demethylation : Research by Clement and Zimmermann (1987) explored the microsomal oxidative N-demethylation of N-methylbenzamidine, revealing how benzamidine formation in the incubation mixtures follows Michaelis-Menten kinetics (Clement & Zimmermann, 1987).

  • Three-Component Reaction with Amidines : A 2013 study by Klimova et al. discusses the interaction of acetamidine hydrochloride and p-aminobenzamidine dihydrochloride with 3-ferrocenylmethylidene-2,4-pentanedione, leading to the formation of pyrimidine and piperidone derivatives (Klimova et al., 2013).

  • Spectrophotometric Determination of Iron(III) : Mohabey, Sharma, and Mishra (1980) investigated the reaction of N-hydroxy-N-phenyl-N′-(2-methyl)phenylbenzamidine hydrochloride with iron (III), forming coloured mixed complexes useful in spectrophotometric analysis (Mohabey, Sharma, & Mishra, 1980).

  • Thiourea-Catalyzed Asymmetric Michael Addition : Research by Inokuma, Hoashi, and Takemoto (2006) discusses the thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides derived from 2-methoxybenzamide (Inokuma, Hoashi, & Takemoto, 2006).

  • Synthesis and Peripheral Cardiovascular Action : Teller and Jarboe (1982) synthesized hydrochlorides of cis- and trans-2-(3,4-dimethoxybenzyl)cyclopentylamine, studying their effects as transient hypotensive agents and dopamine antagonists (Teller & Jarboe, 1982).

  • Formation of Aryl [1-Cyano-4-(dialkylamino)butadienyl] Ketones : Gim and Jung (2019) provided mechanistic insight into the formation of N-methylbenzamide from 2-chloropyridine, offering potential applications in the synthesis of complex molecular structures (Gim & Jung, 2019).

  • Inhibition Action on Corrosion of Carbon Steel : A 2020 study by Fouda et al. investigated the use of methoxy-substituted phenylthienyl benzamidine derivatives as corrosion inhibitors for carbon steel, revealing their effectiveness and mechanism of action (Fouda et al., 2020).

  • Photocatalytic Degradation of Propyzamide : Torimoto et al. (1996) explored the photodecomposition of propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide) using TiO2-loaded adsorbent supports, demonstrating enhanced mineralization rates (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Safety and Hazards

The safety information available indicates that 2-Methylbenzamidine Hydrochloride has several hazard statements including H302-H315-H319-H335 . The precautionary statements include P280-P305+P351+P338 .

Properties

IUPAC Name

2-methylbenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.ClH/c1-6-4-2-3-5-7(6)8(9)10;/h2-5H,1H3,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHZYUPZIKQYMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40613395
Record name 2-Methylbenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40613395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18636-98-1
Record name Benzenecarboximidamide, 2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18636-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylbenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40613395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylbenzene-1-carboximidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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